![molecular formula C14H10Cl3I B14000936 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene CAS No. 16608-70-1](/img/structure/B14000936.png)
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl3I It is a derivative of benzene, featuring chlorine and iodine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common. .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Reagents: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Nucleophilic Reagents: Such as hydroxide ions (OH-) and amines (NH2R).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce dehalogenated benzene derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the environment in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene: Similar structure but with chlorine instead of iodine.
1-Chloro-3-[2,2-dichloro-1-(4-bromophenyl)ethyl]benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or brominated analogs. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and biological interactions .
Propiedades
Número CAS |
16608-70-1 |
|---|---|
Fórmula molecular |
C14H10Cl3I |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-11-3-1-2-10(8-11)13(14(16)17)9-4-6-12(18)7-5-9/h1-8,13-14H |
Clave InChI |
AGDVNCQNAITBNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)I)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


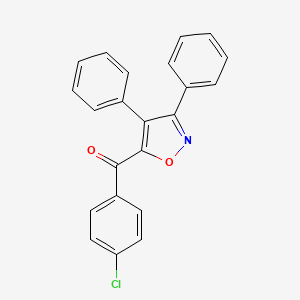
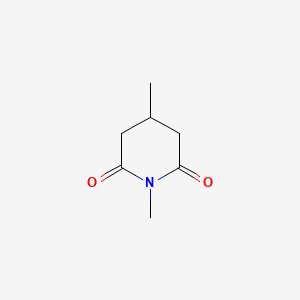



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)


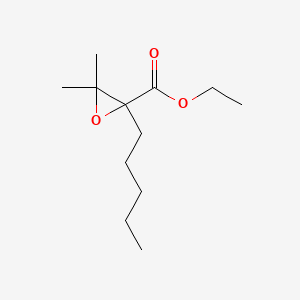
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
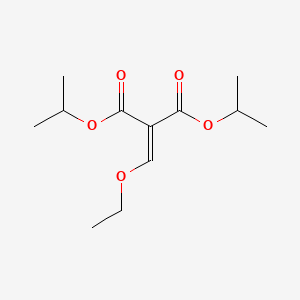

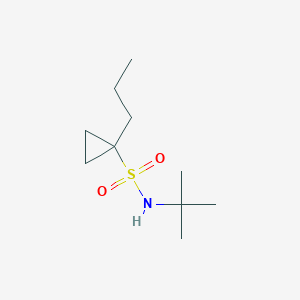
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
